7-Hydroxyquinoline-8-carboxylic acid

Descripción general

Descripción

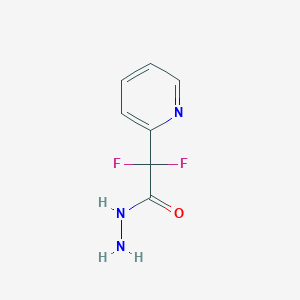

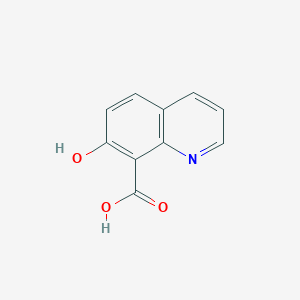

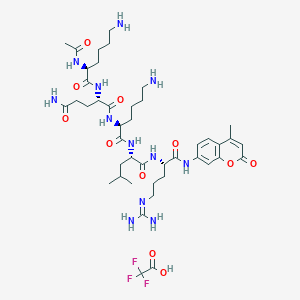

7-Hydroxyquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and is widely used in various scientific research fields. The structure of this compound consists of a quinoline core with a hydroxyl group at the 7th position and a carboxylic acid group at the 8th position.

Mecanismo De Acción

Target of Action

7-Hydroxyquinoline-8-carboxylic acid, like other 8-Hydroxyquinoline derivatives, is considered a “privileged structure” that can bind to a diverse range of targets with high affinities . It has been found to interact with 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .

Mode of Action

The compound undergoes an excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission . This ESIDPT is cooperative, as evidenced by chemically blocking either proton donating site . It also acts as an inhibitor of 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The biosynthesis of this compound proceeds via kynurenine and 3-hydroxykynurenine . The production is effectively blocked by the KMO-inhibitor mNBA . This indicates that the compound plays a role in the kynurenine pathway, which is involved in the metabolism of tryptophan.

Pharmacokinetics

It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability . This could potentially impact the bioavailability of this compound, although further studies are needed to confirm this.

Result of Action

It’s known that 8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They can be used to develop potent lead compounds with good efficacy and low toxicity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its sequestering ability towards different oxidation states of iron is highly dependent on the pH value . At relatively low pH values, it shows higher sequestering ability for Fe3+ than for Fe2+, but at high pH values, it shows higher sequestering ability for Fe2+ .

Análisis Bioquímico

Biochemical Properties

7-Hydroxyquinoline-8-carboxylic acid, like other 8-HQ derivatives, has been shown to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

8-HQ derivatives have been shown to have potent antibacterial activity against various strains . They are effective at low concentrations, with a minimum inhibitory concentration (MIC) of 1.00 μg/ml for some compounds .

Molecular Mechanism

8-HQ derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-8-carboxylic acid typically involves the condensation of 8-hydroxyquinoline with various reagents. One common method includes the reaction of 8-hydroxyquinoline with 2-aminophenol to form a benzoxazole derivative . Another method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the desired chemical transformations.

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxyquinoline-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with bromine to form 5,7-dibromo-8-hydroxyquinoline .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine, phosphorus trichloride, and various alkylating agents. Reaction conditions may involve the use of solvents such as chloroform and dichloromethane, as well as catalysts like tetrabutylammonium iodide .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with bromine yields dibromo derivatives, while alkylation reactions produce various substituted quinoline compounds .

Aplicaciones Científicas De Investigación

7-Hydroxyquinoline-8-carboxylic acid has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:

Comparación Con Compuestos Similares

- 8-Hydroxyquinoline

- 5,7-Dibromo-8-hydroxyquinoline

- 8-Hydroxyquinoline-2-carboxylic acid

Comparison: 7-Hydroxyquinoline-8-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the quinoline core. This dual functionality enhances its chelating ability and broadens its range of biological activities compared to other similar compounds .

Propiedades

IUPAC Name |

7-hydroxyquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-4-3-6-2-1-5-11-9(6)8(7)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCGQULJYVNAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)C(=O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)

![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

![(13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl)-triphenylsilane](/img/structure/B6590624.png)